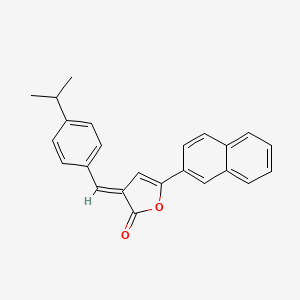
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one typically involves the condensation of 4-isopropylbenzaldehyde with 5-(naphthalen-2-yl)furan-2(3H)-one under basic or acidic conditions. Common reagents used in this reaction include:
Base catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Acid catalysts: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl)
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Temperature control: Maintaining an optimal temperature range to ensure efficient reaction kinetics.
Solvent selection: Using solvents that facilitate the reaction and can be easily removed post-reaction.
Purification techniques: Employing methods such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols, alkanes
Substitution products: Halogenated derivatives, amines
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
- 3-(4-Ethylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
- 3-(4-Tert-butylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
Uniqueness
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties
Propiedades
Fórmula molecular |
C24H20O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(3E)-5-naphthalen-2-yl-3-[(4-propan-2-ylphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C24H20O2/c1-16(2)18-9-7-17(8-10-18)13-22-15-23(26-24(22)25)21-12-11-19-5-3-4-6-20(19)14-21/h3-16H,1-2H3/b22-13+ |
Clave InChI |
NTKKXMINIPBLPE-LPYMAVHISA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


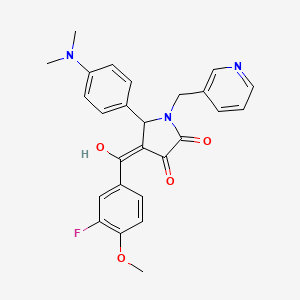
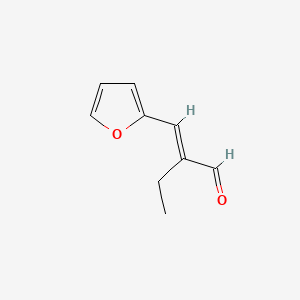

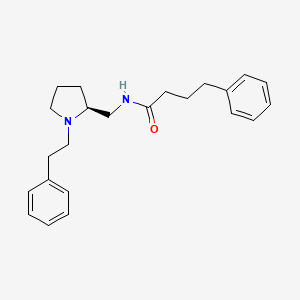
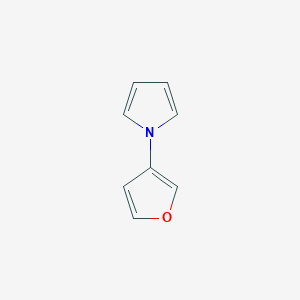
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
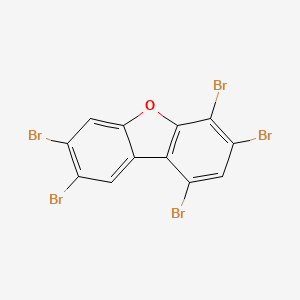
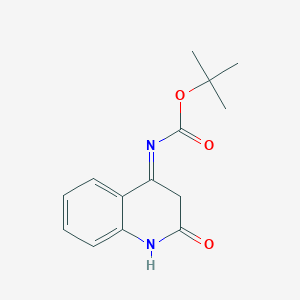
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)


![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
